5-(1H-indol-3-yl)-5-oxopentanoate
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Overview
Description
5-(1H-indol-3-yl)-5-oxopentanoate is an organic compound that features an indole ring structure, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are often found in various natural products, pharmaceuticals, and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-yl)-5-oxopentanoate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of microwave irradiation to shorten reaction times and improve efficiency . The choice of reagents and conditions is crucial to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-yl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can yield oxindoles, while reduction can produce indolines .
Scientific Research Applications
5-(1H-indol-3-yl)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-yl)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
5-(1H-indol-3-yl)-5-oxopentanoate is unique due to its specific structure and the presence of the oxopentanoate group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C13H12NO3- |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-5-oxopentanoate |
InChI |
InChI=1S/C13H13NO3/c15-12(6-3-7-13(16)17)10-8-14-11-5-2-1-4-9(10)11/h1-2,4-5,8,14H,3,6-7H2,(H,16,17)/p-1 |
InChI Key |
ODUVLUWKHFDMEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
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